molecular formula C26H32O6 B13783257 (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane

(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane

Cat. No.: B13783257
M. Wt: 440.5 g/mol
InChI Key: GVSFMNAITONPJR-BCSMNWKXSA-N
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Description

(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[73003,7]dodecane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of phenylmethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its stability and well-defined structure.

Medicine

In medicine, (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[730

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties.

Mechanism of Action

The mechanism by which (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane include other tricyclic compounds with phenylmethoxy groups, such as:

  • (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(methoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane
  • (1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]undecane

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of phenylmethoxy groups, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring high stability and specificity.

Properties

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3/t19?,20?,21-,22-,23-,24+/m1/s1

InChI Key

GVSFMNAITONPJR-BCSMNWKXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C([C@@H]3[C@@H](C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C

Origin of Product

United States

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